
Dimethoxy-lambda~5~-phosphanetriol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethoxy-lambda~5~-phosphanetriol is a chemical compound with significant interest in various scientific fields It is characterized by its unique structure, which includes two methoxy groups and a lambda5-phosphane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethoxy-lambda~5~-phosphanetriol typically involves the reaction of phosphorus trichloride with methanol under controlled conditions. The reaction proceeds as follows:
PCl3+3CH3OH→P(OCH3)3+3HCl
In this reaction, phosphorus trichloride reacts with methanol to form trimethyl phosphite and hydrochloric acid. The reaction is usually carried out in an inert atmosphere to prevent the oxidation of the phosphorus compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to remove by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethoxy-lambda~5~-phosphanetriol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride can be used to replace methoxy groups with halogens.
Major Products
Oxidation: Phosphonic acids.
Reduction: Phosphines.
Substitution: Halogenated phosphates.
Applications De Recherche Scientifique
Dimethoxy-lambda~5~-phosphanetriol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an anti-cancer agent.
Industry: Utilized in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of Dimethoxy-lambda~5~-phosphanetriol involves its interaction with various molecular targets. It can act as a ligand, binding to metal ions and forming complexes that can catalyze chemical reactions. In biological systems, it may interact with enzymes, altering their activity and affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethyl phosphite
- Phosphonic acids
- Phosphines
Uniqueness
Dimethoxy-lambda~5~-phosphanetriol is unique due to its specific structure, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications.
Propriétés
Numéro CAS |
63614-98-2 |
|---|---|
Formule moléculaire |
C2H9O5P |
Poids moléculaire |
144.06 g/mol |
Nom IUPAC |
trihydroxy(dimethoxy)-λ5-phosphane |
InChI |
InChI=1S/C2H9O5P/c1-6-8(3,4,5)7-2/h3-5H,1-2H3 |
Clé InChI |
BWERWUICKLNNID-UHFFFAOYSA-N |
SMILES canonique |
COP(O)(O)(O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trans-Bicyclo[4.2.0]octane](/img/structure/B14493224.png)

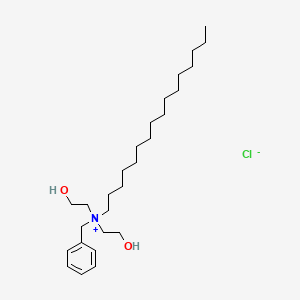
![1-Ethenyl-2-[(ethenyloxy)methyl]-1H-benzimidazole](/img/structure/B14493253.png)

![6,7-Dimethyl-2-sulfanylidene-2H,4H-[1,3]thiazolo[3,2-c][1,3,5]thiadiazin-4-one](/img/structure/B14493260.png)
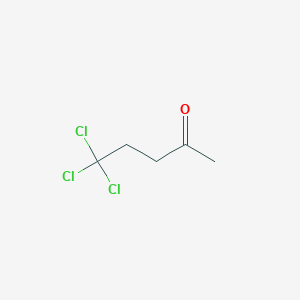
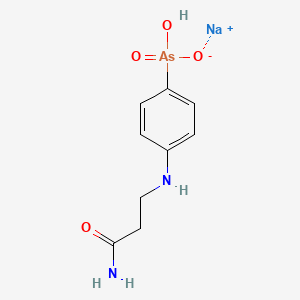
![(5R,6R)-6-amino-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14493280.png)
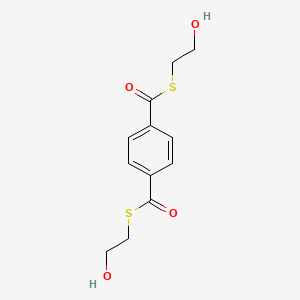
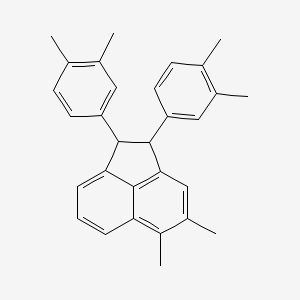
![1-[2-(4-Methylbenzene-1-sulfonyl)ethenyl]pyridin-1-ium chloride](/img/structure/B14493300.png)
![1-[Chloro(dimethyl)germyl]-N,N-dimethylmethanamine](/img/structure/B14493310.png)

